molecular formula C13H19N3O B1519438 2-(Azepan-1-yl)-N-hydroxybenzimidamide CAS No. 1021244-26-7

2-(Azepan-1-yl)-N-hydroxybenzimidamide

Cat. No. B1519438
M. Wt: 233.31 g/mol
InChI Key: WYWONBUTHBCATL-UHFFFAOYSA-N
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Description

The compound “2-(Azepan-1-yl)-N-hydroxybenzimidamide” appears to contain an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom, and a benzimidamide group, which is a type of organic compound that includes a benzene ring fused to an imidamide group .


Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the formation of the azepane ring, possibly through a cyclization reaction, followed by the introduction of the benzimidamide group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of both the azepane and benzimidamide groups. The azepane ring is a seven-membered heterocycle, which can exist in various conformations due to the flexibility of the ring . The benzimidamide group is a planar, aromatic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the azepane ring might impart some degree of polarity to the compound, affecting its solubility in different solvents . The benzimidamide group is an aromatic system, which could contribute to the compound’s UV-visible absorption properties .

Safety And Hazards

Without specific safety data for this compound, it’s not possible to provide detailed information about its hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

2-(azepan-1-yl)-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(15-17)11-7-3-4-8-12(11)16-9-5-1-2-6-10-16/h3-4,7-8,17H,1-2,5-6,9-10H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWONBUTHBCATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)-N-hydroxybenzimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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